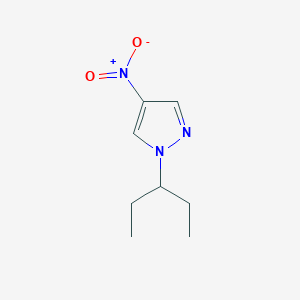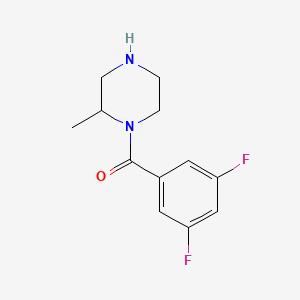
(3-Phenylbutyl)(propyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “(3-Phenylbutyl)(propyl)amine” is C13H21N . This compound, like many others, can be analyzed using various methods such as density functional theory (DFT) and grand canonical Monte Carlo (GCMC) simulations .Physical And Chemical Properties Analysis
“this compound” has certain physical and chemical properties that can be analyzed. For instance, its molecular weight is 191.31 g/mol. More detailed properties like melting point, boiling point, and density can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Enantiomeric Purity : The preparation of enantiomerically pure compounds, such as (R)- and (S)-3-amino-3-phenyl-1-propanol, has been achieved through reductive amination and enzymatic resolution, indicating the potential utility of related amines in stereo-selective synthesis (Fadnavis, Radhika, & Devi, 2006).
Material Science
- Surface Functionalization : Amine functionalities have been introduced onto polymeric surfaces such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) through ammonia plasma treatment and ethylenediamine treatment, demonstrating the role of amine groups in modifying material properties (Keen et al., 2006).
Catalysis
- Chiral Catalysis : Chiral at-metal arene ruthenium complexes have been synthesized using enantiopure ligands derived from (R)-3-phenylbutanol, showcasing the application of chiral amines in catalysis and asymmetric synthesis (Pinto, Marconi, Heinemann, & Zenneck, 2004).
Analytical Chemistry
- Spectroscopic Profiling : Vibrational and electronic absorption spectroscopy has been used to profile compounds like 3-Amino-3-(2-nitrophenyl) propionic acid, elucidating the electronic and structural characteristics of amine-containing compounds (Abraham et al., 2018).
Environmental and Green Chemistry
- Amine Recovery : The recovery of primary amines from aqueous streams via reactive extraction has been explored, highlighting the importance of amines in biotechnological processes and their recovery for sustainable practices (Doeker, Hüttche, & Jupke, 2021).
Wirkmechanismus
Target of Action
The primary targets of (3-Phenylbutyl)(propyl)amine are Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in various biological processes, including digestion and regulation of cellular functions.
Mode of Action
It is known to interact with its targets, trypsin-1 and trypsin-2 . The interaction between the compound and these targets could lead to changes in their activity, potentially influencing various biological processes.
Biochemical Pathways
Biogenic amines, a class of compounds to which this compound belongs, are known to play a role in various biological processes . They are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells .
Eigenschaften
IUPAC Name |
3-phenyl-N-propylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-10-14-11-9-12(2)13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUMASWFKJZYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6361955.png)
![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361974.png)
![2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361979.png)
![2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361981.png)
![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361987.png)


![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6362009.png)




![1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6362030.png)
